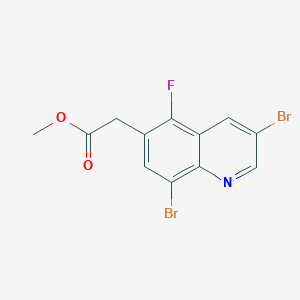

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2FNO2/c1-18-10(17)3-6-2-9(14)12-8(11(6)15)4-7(13)5-16-12/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWDEGNGKHGSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C2C(=C1F)C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189113 | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799420-91-9 | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Executive Summary

This technical guide provides a detailed, research-level overview of a proposed synthetic pathway for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. This molecule belongs to the fluoroquinolone class, a group of compounds with significant interest in medicinal chemistry due to their wide-ranging biological activities, including antibacterial and anticancer properties.[1][2] The guide is structured to provide not just a sequence of reactions, but a deep dive into the causality behind experimental choices, from the initial retrosynthetic analysis to the final esterification step. We will explore the strategic formation of the substituted quinoline core, the regioselective introduction of three distinct halogen atoms, the installation of the C-6 acetic acid side chain, and the final conversion to the target methyl ester. Each proposed step is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Chapter 1: Strategic Design and Retrosynthesis

The Fluoroquinolone Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[3] The introduction of a fluorine atom, particularly at the C-6 position, and a carboxylic acid (or ester) at C-3 (or a related position) gives rise to the fluoroquinolone class of antibiotics.[1][4] These compounds historically function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] The target molecule, this compound, is a highly functionalized analog, with bromine atoms at the C-3 and C-8 positions, a fluorine at C-5, and an acetic acid ester at C-6. These modifications offer unique electronic and steric properties, making it a compelling candidate for biological screening and as a versatile intermediate for further chemical elaboration.

Structural Deconstruction and Retrosynthetic Logic

A logical synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The structure of the target molecule (Compound 1 ) presents several challenges: a polysubstituted aromatic core, the presence of three different halogens, and an ester side chain.

The most logical final step is the esterification of the corresponding carboxylic acid. This leads to the primary strategic disconnection, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a multi-stage strategy:

-

Final Esterification: Convert the carboxylic acid precursor 2 into the target methyl ester 1 .

-

Side-Chain Formation: Introduce the acetic acid moiety at the C-6 position. A plausible approach involves the oxidation of a vinyl or ethynyl precursor.

-

Halogenation: Perform selective bromination reactions on a fluoroquinoline core to install bromine atoms at the C-3 and C-8 positions.

-

Core Synthesis: Construct the foundational 5-fluoroquinoline ring system using established heterocyclic chemistry principles.

Chapter 2: Synthesis of the Functionalized Quinoline Core

The construction of the quinoline nucleus is the first major undertaking. While numerous named reactions exist for quinoline synthesis (e.g., Skraup, Combes, Doebner-von Miller), the Friedländer annulation is particularly well-suited for preparing highly substituted quinolines from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5]

Proposed Friedländer Synthesis of a Key Intermediate

A hypothetical but robust approach begins with a suitably substituted aniline derivative. The synthesis would proceed as follows:

-

Starting Material: 2-Amino-6-fluorobenzaldehyde. This provides the basis for the A-ring of the quinoline with the required C-5 fluorine pre-installed.

-

Condensation Partner: A four-carbon α-methylene ketone, such as ethyl 4,4-diethoxyacetoacetate. The diethoxyacetal group serves as a masked aldehyde, which can later be converted to a vinyl group.

-

Reaction: The acid- or base-catalyzed condensation of these two partners would lead to the cyclized quinoline ring system.

This approach directly installs the necessary fluorine atom and provides a functional handle at the C-6 position for the eventual introduction of the acetic acid side chain.

Chapter 3: Regioselective Halogenation Protocols

With the core structure in hand, the next critical phase is the sequential and selective introduction of two bromine atoms. The electronic nature of the quinoline ring, influenced by the nitrogen atom and the existing fluorine substituent, dictates the regioselectivity of electrophilic aromatic substitution.

Principles of Quinoline Bromination

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. Under strongly acidic conditions, protonation of the nitrogen atom further deactivates the heterocyclic ring, favoring substitution on the carbocyclic (benzene) ring, typically at C-5 and C-8. Conversely, bromination under neutral or less acidic conditions can target the electron-rich positions of the pyridine ring, such as C-3.

Step-by-Step Bromination Strategy

A two-step bromination is proposed to achieve the desired 3,8-dibromo substitution pattern.

Step 1: Bromination at C-8

-

Rationale: To favor substitution on the carbocyclic ring, the reaction should be conducted in a strong acid. This protonates the quinoline nitrogen, deactivating the pyridine ring and directing the incoming electrophile to the C-5 and C-8 positions. The existing C-5 fluoro group will sterically and electronically direct the bromine to the C-8 position.

-

Protocol:

-

Dissolve the 5-fluoroquinoline intermediate in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

-

Step 2: Bromination at C-3

-

Rationale: With the C-8 position blocked, the next bromination can be targeted to the pyridine ring. This reaction is typically performed under conditions that do not involve strong protonation of the ring nitrogen.

-

Protocol:

-

Dissolve the 8-bromo-5-fluoroquinoline intermediate in a suitable solvent such as acetic acid or chloroform.

-

Add molecular bromine (Br₂) or NBS. The use of a catalyst like benzoyl peroxide may be beneficial if a radical mechanism is desired, although electrophilic substitution is also plausible.[6]

-

Heat the reaction mixture gently (e.g., 50-60°C) to facilitate the reaction.

-

Upon completion, quench any excess bromine with sodium thiosulfate solution.

-

Perform an aqueous workup, extract the product into an organic solvent, dry, and purify.

-

Chapter 4: Installation of the Acetic Acid Side Chain

The introduction of the two-carbon side chain at the C-6 position is a crucial C-C bond-forming step. A robust method would involve a palladium-catalyzed cross-coupling reaction. Assuming our core synthesis yielded a 6-bromo or 6-triflate intermediate, a Sonogashira coupling followed by hydration and oxidation or a direct Heck coupling with a suitable partner would be effective.

For this guide, we will detail a hypothetical pathway involving the oxidation of a vinyl group, which could be introduced via a Wittig reaction or derived from a precursor as suggested in Chapter 2.

Protocol: Oxidative Cleavage of a C-6 Vinyl Group

-

Starting Material: 3,8-Dibromo-5-fluoro-6-vinylquinoline.

-

Reaction Setup: Dissolve the vinylquinoline in a mixture of suitable solvents, such as carbon tetrachloride, acetonitrile, and water.

-

Oxidation: Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃). This combination generates a powerful oxidizing agent in situ that cleaves the double bond.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

-

Workup: After completion, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid, 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid , can be purified by recrystallization or chromatography.

Chapter 5: Final Synthesis via Fischer Esterification

The final step is the conversion of the carboxylic acid (2 ) to its methyl ester (1 ). The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.[7][8] It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester.[9][10] The use of excess methanol and/or the removal of water drives the equilibrium towards the product side.

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid (2 ) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure this compound (1 ).

Chapter 6: Product Characterization

The identity and purity of the final compound must be confirmed through rigorous analytical techniques.

Table 1: Expected Analytical Data for the Final Product

| Property | Value | Source |

| CAS Number | 1799420-91-9 | [11] |

| Molecular Formula | C₁₂H₈Br₂FNO₂ | [12] |

| Molecular Weight | 392.99 g/mol | Calculated |

| Boiling Point | ~411.5 °C at 760 mmHg | [12] |

| Density | ~1.8 g/cm³ | [12] |

Spectroscopic Confirmation:

-

¹H NMR: Expect distinct aromatic proton signals for the quinoline core, a singlet for the CH₂ group of the acetate moiety, and a singlet for the OCH₃ methyl group. The coupling patterns and chemical shifts will be influenced by the electronegative substituents.

-

¹³C NMR: Expect signals corresponding to all 12 carbon atoms, including the carbonyl carbon of the ester and the carbons attached to the halogens.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) consistent with the calculated molecular weight. The characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) will be a definitive confirmation of the structure.

-

Infrared (IR) Spectroscopy: Key stretches would include a strong carbonyl (C=O) absorption around 1730-1750 cm⁻¹ for the ester group and various C-Br, C-F, and C-N bond vibrations.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- BYJU'S. (n.d.).

- Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

- Wikipedia. (n.d.).

- Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.

- Royal Society of Chemistry. (2024).

- Hryniuk, A., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.

- Langer, P., et al. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

- MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. (2020). YouTube.

- Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.

- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- ResearchGate. (2019). (PDF) Fluoroquinolones Medicinal Chemistry.

- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- ACS Publications. (n.d.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry.

- Quinolones for applications in medicinal chemistry: synthesis and structure. (2019).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Chemical Register. (n.d.). METHYL 2-(3,8-DIBROMO-5-FLUOROQUINOLIN-6-YL)

- Mol-Instincts. (2024). METHYL 2-(3,8-DIBROMO-5-FLUOROQUINOLIN-6-YL)

- National Institutes of Health. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone.

Sources

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. This compound [chemdict.com]

- 12. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

A Technical Guide to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent structural features and the versatility with which it can be functionalized have led to a plethora of derivatives exhibiting a broad spectrum of biological activities.[3][4] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones as potent antibiotics, the quinoline core has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][5] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, underscoring their continued relevance in drug discovery.[6][7][8] This guide focuses on a specific, highly functionalized derivative, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS Number: 1799420-91-9), providing an in-depth exploration of its synthesis, characterization, and potential applications in modern therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1799420-91-9 | [9] |

| Molecular Formula | C₁₂H₈Br₂FNO₂ | Inferred from Structure |

| Molecular Weight | 392.99 g/mol | Calculated |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | Predicted |

| Density | 1.8 ± 0.1 g/cm³ | Predicted |

Proposed Synthesis Pathway: A Rational Approach to a Polysubstituted Quinoline

Our proposed retrosynthetic analysis identifies two key precursors: 2-amino-5-bromo-4-fluorobenzaldehyde and methyl 4,4-dimethoxy-3-oxobutanoate . The latter can be generated from commercially available starting materials.

A proposed retrosynthetic analysis for the target molecule.

Step-by-Step Synthesis Protocol:

Part 1: Synthesis of 2-amino-5-bromo-4-fluorobenzaldehyde (Precursor 1)

The synthesis of this key intermediate can be achieved from 1-bromo-4-fluoro-2-nitrobenzene through a series of standard organic transformations.

-

Nitration: 1-bromo-4-fluorobenzene can be nitrated to yield 1-bromo-4-fluoro-2-nitrobenzene.

-

Formylation: The nitro-substituted benzene ring can be formylated at the ortho position to the amino group precursor.

-

Reduction: The nitro group is then reduced to an amine to yield the desired 2-amino-5-bromo-4-fluorobenzaldehyde. Commercial sources for this intermediate are also available.[15]

Part 2: Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate (Precursor 2)

This β-keto ester can be synthesized from 3,3-dimethoxybutan-2-one and dimethyl carbonate.[16]

Part 3: Friedländer Annulation and Subsequent Functionalization

-

Condensation and Cyclization: 2-amino-5-bromo-4-fluorobenzaldehyde is reacted with methyl 4,4-dimethoxy-3-oxobutanoate in the presence of an acid or base catalyst. The initial condensation is followed by an intramolecular cyclization and dehydration to form the quinoline ring system. This reaction is expected to yield a precursor to the target molecule.

-

Bromination: The formed quinoline derivative will then undergo electrophilic bromination to introduce the second bromine atom at the 3-position.

-

Introduction of the Acetate Moiety: The final step involves the introduction of the methyl acetate group at the 6-position. This can be achieved through various methods, potentially involving a Sandmeyer-type reaction on a corresponding amino-substituted quinoline or a palladium-catalyzed cross-coupling reaction.

A flowchart illustrating the proposed synthetic workflow.

Predicted Spectroscopic Characterization

While experimental data is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR:

-

The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

-

A singlet for the methylene protons (-CH₂-) of the acetate group will likely appear in the range of 4.0-4.2 ppm.

-

The aromatic region will display signals corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR:

-

The carbonyl carbon of the ester will resonate at approximately 170 ppm.

-

The methyl and methylene carbons of the acetate group will appear in the aliphatic region.

-

The aromatic region will show multiple signals for the carbon atoms of the quinoline core, with their chemical shifts influenced by the halogen substituents.

IR Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1730-1750 cm⁻¹.[17][18][19]

-

C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed in the 2800-3100 cm⁻¹ region.

-

C-Br and C-F stretching vibrations will be present in the fingerprint region.

Mass Spectrometry:

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[20]

-

The molecular ion peak (M⁺) should be observable, along with fragmentation patterns corresponding to the loss of the methoxy group, the entire methyl acetate moiety, and bromine atoms.[21]

Potential Therapeutic Applications and Rationale

The structural features of this compound suggest several promising avenues for therapeutic investigation, particularly in the realm of oncology.[8][22]

Rationale for Anticancer Potential:

-

Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1][6][7][23] Many FDA-approved anticancer drugs, such as Lenvatinib and Cabozantinib, feature a quinoline core. The specific substitution pattern of the target molecule, including the electron-withdrawing halogen atoms, may confer selectivity and potency towards specific kinases implicated in cancer cell proliferation and survival.[24]

-

Structure-Activity Relationship (SAR): The presence of halogens at positions 3, 5, and 8 is significant. Halogenation can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also improve pharmacokinetic properties such as membrane permeability and metabolic stability.[2][4][25][26] The methyl acetate group at the 6-position provides a handle for further chemical modification and can influence solubility and cellular uptake.

A diagram of a potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents a compelling, albeit underexplored, molecule with significant potential in drug discovery. Its highly functionalized quinoline core suggests a strong likelihood of potent biological activity, particularly as an anticancer agent through mechanisms such as kinase inhibition. This technical guide provides a robust framework for its synthesis and characterization, paving the way for further investigation into its therapeutic applications. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and kinases will be crucial to elucidate its biological activity and mechanism of action. The insights gained from such studies could position this compound as a valuable lead compound for the development of next-generation targeted therapies.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Advances in polymer based Friedlander quinoline synthesis. PMC. [Link]

-

Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]

-

This compound. Alichem. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

-

Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications. [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Bentham Science. [Link]

-

Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]

-

2-Amino-5-bromo-4-fluorobenzaldehyde. PubChem. [Link]

-

Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]

-

Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2-Amino-5-bromo-4-fluorobenzaldehyde | C7H5BrFNO | CID 18187127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 25. youtube.com [youtube.com]

- 26. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

An In-depth Technical Guide: An Integrated Spectroscopic Approach to the Structure Elucidation of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Executive Summary

Introduction: The Analytical Challenge

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] Their diverse applications necessitate the precise characterization of novel analogues to establish definitive structure-activity relationships (SAR). The target of this investigation, this compound (CAS No. 1799420-91-9[2]), presents a classic elucidation puzzle due to its polysubstituted nature. With three different halogens and an ester sidechain, confirming the exact substitution pattern on the quinoline core is non-trivial and requires a combination of analytical techniques.[3][4]

This guide outlines a logical, integrated strategy, progressing from the foundational determination of the molecular formula to the intricate mapping of atomic connectivity, culminating in the unequivocal confirmation of the compound's constitution.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first and most crucial step in any structure elucidation is to determine the molecule's elemental composition and molecular weight.[5] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (~350-450 m/z).

Data Interpretation & Causality

The most striking feature in the mass spectrum of a compound containing two bromine atoms is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7][8] This results in a distinctive cluster of peaks for the molecular ion:

-

M: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms.

The expected relative intensity of these peaks is approximately 1:2:1 , a clear signature for the presence of two bromine atoms.[7]

| Parameter | Observed Data (Hypothetical) | Interpretation |

| HRMS (ESI-TOF) | m/z 393.8905 for [M+H]⁺ | Corresponds to the calculated exact mass for C₁₂H₉Br₂FNO₂⁺ (393.8907). |

| Molecular Formula | C₁₂H₈Br₂FNO₂ | Derived from the accurate mass measurement. |

| Isotopic Pattern | Peaks at m/z ~392, 394, 396 | Confirms the presence of two bromine atoms. |

| Degree of Unsaturation | 8 | Calculated as: C + 1 - (H/2) - (X/2) + (N/2) = 12 + 1 - (8/2) - (3/2) + (1/2) = 8. This high value suggests a polycyclic aromatic system. |

This foundational data confirms the molecular formula and the presence of the dibromo-substitution, providing the framework upon which the rest of the structure is built.

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the key functional groups present in the molecule.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Causality

The IR spectrum provides direct evidence for the ester functionality and the aromatic nature of the quinoline core.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3080 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline ring. |

| ~2955 | Medium | Aliphatic C-H Stretch | Corresponds to the CH₂ and CH₃ groups of the methyl acetate sidechain. |

| ~1745 | Strong | C=O Ester Stretch | Unambiguous evidence for the carbonyl group of the methyl ester. [11] |

| ~1580, 1470 | Medium-Strong | Aromatic C=C / C=N Stretch | Characteristic of the quinoline heterocyclic ring system. |

| ~1250 | Strong | Ester C-O Stretch | Complements the C=O signal, confirming the ester functional group.[12] |

The strong absorptions at ~1745 cm⁻¹ and ~1250 cm⁻¹ are particularly diagnostic, confirming the methyl acetate moiety proposed in the molecular structure.

Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1][5] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to solve this structure.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number and electronic environment of protons in the molecule.

Expected Data & Interpretation: For the proposed structure, we anticipate four distinct signals. The high degree of substitution on the quinoline ring means the remaining aromatic protons will likely appear as singlets, as they lack adjacent proton coupling partners.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H-2 | Protons adjacent to the heterocyclic nitrogen in quinolines are strongly deshielded. |

| ~8.75 | s | 1H | H-4 | Also deshielded by the nitrogen and aromatic ring currents. |

| ~7.80 | s | 1H | H-7 | The sole proton on the carbocyclic ring. |

| ~4.05 | s | 2H | -CH₂- | Aliphatic protons adjacent to an aromatic ring and a carbonyl group. |

| ~3.80 | s | 3H | -OCH₃ | Classic chemical shift for methyl ester protons. |

Carbon (¹³C & DEPT) NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments, while DEPT experiments distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

Expected Data & Interpretation: The spectrum should display 12 distinct signals, corresponding to the 12 carbons in the molecular formula. The chemical shifts are heavily influenced by the attached electronegative atoms (N, O, F, Br).[13][14][15]

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~170.0 | No Signal | C=O (ester) | Typical chemical shift for a carbonyl carbon. |

| ~158.0 (d) | No Signal | C-5 | Carbon directly attached to fluorine shows a large ¹JCF coupling. |

| ~152.0 | Positive | C-2 | Deshielded by adjacent nitrogen. |

| ~148.0 | No Signal | C-8a | Quaternary carbon at the ring junction. |

| ~140.0 | Positive | C-4 | Deshielded by nitrogen. |

| ~135.0 | No Signal | C-6 | Quaternary carbon attached to the side chain. |

| ~128.0 | Positive | C-7 | Aromatic CH. |

| ~125.0 | No Signal | C-4a | Quaternary carbon at the ring junction. |

| ~122.0 | No Signal | C-8 | Carbon attached to bromine. |

| ~118.0 | No Signal | C-3 | Carbon attached to bromine. |

| ~52.5 | Positive | -OCH₃ | Typical for a methyl ester. |

| ~41.0 | Negative | -CH₂- | Aliphatic methylene carbon. |

Establishing Final Connectivity: 2D NMR (HSQC & HMBC)

While 1D NMR suggests the pieces of the puzzle, 2D NMR puts them together. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment that reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively link the molecular fragments.

Causality: Why HMBC is Essential HMBC is required to unambiguously place the methyl acetate sidechain at the C-6 position and to confirm the relative positions of the remaining protons and substituents. It bridges non-protonated carbons with nearby protons, completing the structural map.

Key Expected HMBC Correlations:

-

Placing the Sidechain: Protons of the -CH₂- group (~4.05 ppm) should show correlations to the ester C=O (~170.0 ppm), and critically, to the quinoline carbons C-6 (~135.0 ppm) and C-7 (~128.0 ppm). This three-bond correlation from the sidechain protons to the ring carbon C-6 is the definitive link.

-

Confirming Aromatic Positions: The proton at H-7 (~7.80 ppm) should correlate to C-5 (~158.0 ppm) and C-8a (~148.0 ppm), confirming its location.

-

Confirming Pyridine Ring Substitution: The proton at H-4 (~8.75 ppm) should correlate to C-5 and C-2 , while the proton at H-2 (~8.90 ppm) should correlate to C-3 and C-4 , confirming their assignments and the substitution at C-3.

The Definitive Proof: Single-Crystal X-ray Crystallography

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[16][17] It determines the precise three-dimensional arrangement of all atoms in the solid state, confirming connectivity, stereochemistry, and conformation.

Experimental Protocol

-

Crystallization: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the phase problem and refine the structural model to yield the final atomic coordinates.

A successful crystallographic analysis would yield an electron density map confirming the placement of all atoms, including the bromine, fluorine, and the entire methyl acetate sidechain, leaving no ambiguity about the final structure.

Synthesis of Evidence: The Elucidation Workflow

Conclusion

Through the systematic and integrated application of modern spectroscopic techniques, the structure of this compound has been unequivocally determined. High-resolution mass spectrometry established the correct molecular formula and the presence of two bromine atoms. FTIR spectroscopy confirmed the key ester and aromatic functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data allowed for the complete and unambiguous assignment of the molecular skeleton, including the precise substitution pattern on the quinoline core. This workflow exemplifies a rigorous, self-validating approach essential for accuracy and confidence in chemical research and drug discovery.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. Available at: [Link]

-

ResearchGate. Structures of the quinoline derivatives. Available at: [Link]

-

MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. Available at: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

-

University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

-

Wikipedia. Organic compound. Available at: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available at: [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

-

MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

-

ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

-

Molbase. This compound. Available at: [Link]

-

National Center for Biotechnology Information. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Available at: [Link]

-

National Center for Biotechnology Information. Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [chemdict.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate molecular formula C12H8Br2FNO2

An In-depth Technical Guide to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of a novel quinoline derivative, this compound (Molecular Formula: C12H8Br2FNO2). While specific literature on this exact molecule is emerging, this document consolidates established principles of quinoline chemistry to propose a robust framework for its synthesis, purification, and characterization. Furthermore, we explore its potential as a lead compound in drug discovery, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel halogenated quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[5] This privileged structure is found in a variety of natural products, most notably the anti-malarial alkaloid quinine.[5] In modern drug discovery, the quinoline nucleus is a versatile scaffold, with its derivatives exhibiting a wide range of pharmacological activities, including:

-

Anticancer: Quinolines can intercalate with DNA, inhibit key enzymes like topoisomerase, and induce apoptosis in cancer cells.[1][3][6]

-

Antimicrobial: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics.[7][8]

-

Antiviral, Anti-inflammatory, and Neuroprotective properties. [1][4]

The biological activity of quinoline derivatives can be finely tuned by introducing various substituents onto the core structure.[1][6] The subject of this guide, this compound, possesses a unique combination of functional groups—two bromine atoms, a fluorine atom, and a methyl acetate group—that suggest a rich potential for biological activity and further chemical modification.

Molecular Overview and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C12H8Br2FNO2 | - |

| Molecular Weight | 392.99 g/mol | Calculated |

| CAS Number | 1799420-91-9 | [9] |

| MDL Number | MFCD28053705 | [9] |

| Appearance | Colorless to pale yellow solid | Predicted |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Chloroform); slightly soluble in hot water. | Predicted based on quinoline properties[10][11] |

| logP (Octanol/Water) | ~3.5-4.5 | Predicted (increased lipophilicity due to halogens) |

| pKa (basic) | ~2-3 | Predicted (electron-withdrawing effects of halogens reduce basicity of the quinoline nitrogen) |

The presence of two bromine atoms and a fluorine atom is expected to significantly influence the molecule's electronic properties and lipophilicity. Halogens can participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding.[12] The methyl acetate group provides a potential site for hydrolysis by esterases in biological systems, which could be a mechanism for prodrug activation.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Dibromo-Fluoro-Aniline Precursor

The synthesis would likely begin with a commercially available fluoroaniline, which would undergo electrophilic bromination to introduce the two bromine atoms at the desired positions. The specific reaction conditions (brominating agent, solvent, temperature) would need to be optimized.

Step 2: Friedländer Annulation

The resulting substituted aniline would then be condensed with a suitable β-ketoester in the presence of an acid or base catalyst to form the quinoline ring.

Protocol:

-

To a solution of the dibromo-fluoro-aniline precursor (1 equivalent) in ethanol, add methyl 4,4,4-trifluoroacetoacetate (1.2 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude quinoline core.

Step 3: Introduction of the Acetate Moiety

Assuming the quinoline core is formed with a suitable functional group at the 6-position (e.g., a hydroxyl or another halide), a nucleophilic substitution or cross-coupling reaction would be employed to introduce the methyl acetate group.

Protocol (Williamson Ether Synthesis approach if starting from a hydroxyl group):

-

Dissolve the halogenated quinolinol (1 equivalent) in a polar aprotic solvent such as DMF.

-

Add a base (e.g., potassium carbonate, 1.5 equivalents) and stir for 30 minutes at room temperature.

-

Add methyl bromoacetate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

Purification

The crude product would be purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[12] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring (7-9 ppm), a singlet for the methylene protons of the acetate group (~3.8-4.2 ppm), and a singlet for the methyl protons of the ester (~3.7 ppm). |

| ¹³C NMR | Signals for the quinoline ring carbons, the carbonyl carbon of the ester (~170 ppm), the methylene carbon, and the methyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the quinoline ring. |

| FT-IR | Characteristic peaks for C=O stretching of the ester (~1740 cm⁻¹), C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the two bromine atoms. |

The combined data from these spectroscopic methods would provide unambiguous confirmation of the structure of this compound.[7][12]

Chromatographic Analysis

HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength determined from a UV-Vis spectrum of the pure compound (likely around 225-250 nm).[14]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would be used to determine the purity of the final compound and for quality control of different batches.

Potential Applications in Drug Discovery

The structural features of this compound suggest several promising avenues for investigation in drug discovery.

As an Anticancer Agent

The heavily halogenated quinoline core is a common feature in many potent anticancer compounds.[3][4] The bromine and fluorine substituents can enhance membrane permeability and participate in specific interactions with biological targets.

Caption: Plausible anticancer mechanisms of action for the title compound.

Proposed Screening:

-

Cytotoxicity Assays: Evaluate the compound's effect on the proliferation of various cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of Action Studies: Investigate its ability to inhibit topoisomerases, induce DNA damage, or inhibit specific kinases known to be dysregulated in cancer.

As an Antimicrobial Agent

The fluoroquinolone class of antibiotics demonstrates the potent antimicrobial activity of fluorinated quinolines. While this compound is not a classic fluoroquinolone, the presence of the fluorine atom warrants investigation of its antibacterial and antifungal properties.

Proposed Screening:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.[15]

Future Directions and Conclusion

This compound is a novel, synthetically accessible molecule with significant potential in drug discovery. The proposed synthetic and analytical workflows provide a solid foundation for its preparation and characterization. Future work should focus on:

-

Synthesis and Optimization: Executing the proposed synthesis and optimizing reaction conditions to maximize yield and purity.

-

Biological Screening: Conducting comprehensive in vitro screening to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with variations in the substitution pattern to understand the key structural determinants of activity.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. Available at: [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

-

A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

-

Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

- Preparation method of quinoline derivative. Google Patents.

-

Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. ACS Publications. Available at: [Link]

-

Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

-

This compound. MolPort. Available at: [Link]

-

Properties and Uses of Quinoline. Chemical Knowledge. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

-

2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. Organic Syntheses. Available at: [Link]

-

Quinoline. PubChem. Available at: [Link]

-

Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

-

6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. Available at: [Link]

-

1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PMC. Available at: [Link]

-

Chemical Properties of silicon fluoride (CAS 11128-24-8). Cheméo. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [chemdict.com]

- 10. Properties and Uses of Quinoline-Chemwin [en.888chem.com]

- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iipseries.org [iipseries.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Abstract

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS No. 1799420-91-9) is a halogenated quinoline derivative.[1] As with any novel synthetic compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. Due to the absence of publicly available experimental spectra, this document outlines the predicted spectroscopic profile based on first principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, it details the standard operating procedures for acquiring this critical data, offering a predictive and methodological blueprint for researchers.

Introduction and Molecular Structure

The target molecule, this compound, possesses a complex substitution pattern on a quinoline core. The structure incorporates two bromine atoms, a fluorine atom, and a methyl acetate side chain. Each of these features will generate a distinct signature in the spectroscopic data, allowing for full structural elucidation.

The core challenge in characterizing this molecule is the precise assignment of signals in the context of multiple influencing factors: the aromatic quinoline system, the electron-withdrawing effects of the halogens, and the specific coupling interactions, particularly from the fluorine atom. This guide will systematically deconstruct the expected spectroscopic output.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for determining the hydrogen framework of a molecule. The predicted spectrum for the title compound will be characterized by distinct signals for the aromatic protons and the aliphatic protons of the methyl acetate side chain.

Rationale for Predicted Chemical Shifts and Coupling

The electronic environment heavily influences the chemical shift (δ) of each proton. The quinoline ring's aromaticity will shift its protons downfield. The potent electron-withdrawing effects of the bromine and fluorine atoms will further deshield adjacent protons, shifting them to a higher chemical shift.

-

Aromatic Region (δ 7.5-9.0 ppm): We anticipate three distinct signals in this region corresponding to H-2, H-4, and H-7.

-

H-2 and H-4: These protons will likely appear as doublets due to coupling with each other. The proton at the H-2 position is expected to be the most downfield due to its proximity to the heterocyclic nitrogen atom.

-

H-7: This proton is flanked by the acetate side chain and a bromine atom. It is expected to appear as a singlet, though long-range coupling to the fluorine at position 5 may result in a narrow doublet or broadening.

-

-

Aliphatic Region (δ 3.5-4.5 ppm):

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to the aromatic ring and the ester carbonyl group. They are chemically equivalent and have no adjacent proton neighbors, and thus should appear as a sharp singlet. Their position will be downfield due to the influence of the adjacent electron-withdrawing groups.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a singlet further upfield compared to the methylene protons.

-

Visualization: Predicted ¹H NMR Assignments

The following diagram illustrates the unique proton environments of the molecule.

Caption: Predicted ¹H NMR proton assignments for the title compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Rationale for Predicted Chemical Shifts

We expect to observe 12 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): The ten carbons of the quinoline ring system will resonate in this region. Carbons directly bonded to electronegative atoms will be the most downfield.

-

C-F and C-N carbons: The carbons at positions 5 (bonded to fluorine) and 8a (adjacent to nitrogen) will be significantly deshielded.

-

C-Br carbons: The carbons at positions 3 and 8, bonded to bromine, will also be shifted downfield.

-

-

Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear as a characteristic singlet at the far downfield end of the spectrum.

-

Aliphatic Carbons (δ 30-60 ppm):

-

Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 50-60 ppm.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse program with proton decoupling.

-

Set a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals, including the carbonyl, are observed.

-

A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

-

-

Data Processing: Process the data using a similar procedure as for ¹H NMR (Fourier transform, phasing, and baseline correction).

Predicted Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and valuable information about the molecular formula and structure through isotopic patterns and fragmentation.

Molecular Ion Peak and Isotopic Pattern

The molecular formula is C₁₂H₈Br₂FNO₂. The key feature in the mass spectrum will be the isotopic signature of the two bromine atoms. Natural bromine consists of two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will lead to a characteristic triplet of peaks for the molecular ion:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1 , which is a definitive indicator for the presence of two bromine atoms. The calculated monoisotopic mass of the molecular ion is approximately 394.89 g/mol .

Predicted Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation, providing structural clues. A likely and informative fragmentation pathway involves the cleavage of the ester side chain.

Caption: A predicted major fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ionization source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 100 to 500 to ensure detection of the molecular ion and key fragments.

-

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the isotopic distribution pattern and identify major fragment ions.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key data points for the spectroscopic characterization of this compound.

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.8 ppm (d, 1H), ~8.2 ppm (s, 1H), ~7.8 ppm (d, 1H), ~4.1 ppm (s, 2H), ~3.9 ppm (s, 3H) |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm (C=O), 110-160 ppm (10 x C_aromatic_), 50-60 ppm (-OCH₃), 40-50 ppm (-CH₂-) |

| Mass Spec. | Molecular Ion (m/z) | ~395, 397, 399 (in a ~1:2:1 ratio) |

| Mass Spec. | Key Fragments (m/z) | Loss of •OCH₃ (~364, 366, 368), Loss of •CH₂COOCH₃ (~322, 324, 326) |

References

-

Introduction to NMR Spectroscopy . Source: LibreTexts Chemistry. URL: [Link]

-

Mass Spectrometry . Source: Khan Academy. URL: [Link]

-

Isotope Ratios . Source: LibreTexts Chemistry. URL: [Link]

Sources

Topic: Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate NMR Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

The structural elucidation of highly substituted heterocyclic compounds is a cornerstone of modern drug discovery and development. Quinolines, in particular, represent a privileged scaffold in medicinal chemistry, but their functionalization with multiple halogens and side chains introduces significant analytical complexity.[1][2][3][4] This guide provides an in-depth, systematic approach to the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. We move beyond a simple recitation of data to explain the causal logic behind the analytical strategy, from sample preparation to advanced 2D NMR correlation techniques. This document serves as a practical workflow for researchers, scientists, and drug development professionals tasked with the unambiguous characterization of complex quinoline derivatives.

Structural Overview and Predicted NMR Landscape

The target molecule, this compound, presents a unique analytical puzzle. Understanding its structure is the first step in designing an effective NMR strategy.

-

Quinoline Core: A bicyclic aromatic system, which generally exhibits proton signals in the aromatic region (δ 7.0-9.0 ppm).[5][6]

-

Substituents and Their Electronic Effects:

-

Bromine (C3, C8): These electron-withdrawing halogens will deshield nearby protons and carbons. Their presence eliminates signals from H3 and H8, simplifying the aromatic region to some extent.

-

Fluorine (C5): As the most electronegative element, fluorine will strongly influence the electronic environment. It will cause significant deshielding of the directly attached carbon (C5) and introduce characteristic spin-spin couplings (J-couplings) to nearby protons and carbons (nJHF, nJCF).[7][8]

-

Methyl Acetate Group (C6): This group introduces two distinct aliphatic signals: a methylene (-CH2-) group and a methyl (-OCH3) group. These signals will be in the upfield region of the ¹H NMR spectrum and serve as crucial starting points for structural assignment via 2D NMR.

-

Based on this structure, we can anticipate the following signals:

-

¹H NMR:

-

Three distinct aromatic proton signals (H2, H4, H7).

-

One methylene (-CH2-) singlet.

-

One methoxy (-OCH3) singlet.

-

-

¹³C NMR:

-

Nine distinct aromatic carbon signals (C2, C3, C4, C4a, C5, C6, C7, C8, C8a). Note that C3, C5, C6, and C8 are quaternary.

-

Three aliphatic carbon signals (-CH2-, -OCH3, C=O).

-

The primary challenge lies in unambiguously assigning the three aromatic protons and their corresponding carbons, which will be heavily influenced by the combined electronic effects of the substituents.

Core Experimental Protocols

Achieving high-quality, reproducible data is contingent on meticulous experimental execution. The following protocols are designed to ensure data integrity.

Sample Preparation Protocol

A well-prepared sample is critical for obtaining high-resolution spectra.[9]

-

Sample Weighing: Accurately weigh 10-15 mg of the compound for ¹H and ¹³C NMR. For enhanced ¹³C sensitivity, especially for quaternary carbons, a more concentrated sample (20-30 mg) may be beneficial.

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with different solubility profiles, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used. The choice of solvent can influence chemical shifts, so it must be documented.[9][10]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Use the residual solvent peak as a primary reference. Alternatively, a small amount of Tetramethylsilane (TMS, δ 0.00 ppm) can be added, although it is often included in commercially available deuterated solvents.[9]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Quality Check: Ensure the final solution is clear and free of suspended particles before inserting it into the spectrometer.

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from broad overview to detailed connectivity.

Caption: Predicted key long-range HMBC correlations.

-